Neramexane Mesylate

Nicotinic receptor Oocyte electrophysiology Tinnitus

Choose Neramexane Mesylate for its unique dual pharmacology—potent α9α10 nicotinic receptor blockade (IC50 0.39 µM) combined with uncompetitive NMDA antagonism. With 3-fold higher α9α10 potency than memantine, it is the superior tool compound for tinnitus, cochlear signaling, and alcohol dependence studies. This well-characterized, Phase III-investigated reference standard ensures reproducible, high-impact preclinical results.

Molecular Formula C12H27NO3S
Molecular Weight 265.42 g/mol
CAS No. 457068-92-7
Cat. No. B1678198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeramexane Mesylate
CAS457068-92-7
SynonymsKRP-209;  KRP 209;  KRP209;  Neramexane Mesylate.
Molecular FormulaC12H27NO3S
Molecular Weight265.42 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O
InChIInChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)
InChIKeyCLUKHUGGXSIGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 35 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neramexane Mesylate (CAS 457068-92-7): A Dual NMDA and α9α10 nAChR Antagonist with Distinct Preclinical and Clinical Profile


Neramexane mesylate (CAS 457068-92-7) is an investigational small molecule belonging to the amino-alkyl-cyclohexane class of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists [1]. It is a low-to-moderate affinity open-channel blocker with rapid kinetics and strong voltage dependence [2]. In addition to its primary NMDA receptor activity, neramexane demonstrates a secondary pharmacological action as a non-competitive antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR) [3]. This dual-target profile distinguishes it from its closest structural analog, memantine, which is a clinically approved NMDA antagonist but lacks potent α9α10 activity. Neramexane has been investigated in Phase II and III clinical trials for indications including moderate to severe subjective tinnitus, Alzheimer's disease, alcohol dependence, and congenital nystagmus [4][5].

Why Neramexane Mesylate Cannot Be Replaced by Generic Memantine or Other In-Class NMDA Antagonists


Within the amino-alkyl-cyclohexane class of NMDA antagonists, structural and pharmacological differences preclude direct substitution. While memantine and neramexane share a common cyclohexylamine scaffold and uncompetitive NMDA receptor blocking mechanism, neramexane's unique 1,3,3,5,5-pentamethyl substitution pattern confers a distinct secondary pharmacology: potent antagonism of α9α10 nAChRs [1]. This off-target activity is not a liability but rather a potential therapeutic asset, as α9α10 receptors are implicated in cochlear efferent signaling and tinnitus pathology [2]. Furthermore, subtle differences in channel blocking kinetics and voltage dependency between neramexane and memantine can influence their functional selectivity in different neuronal populations [3]. Therefore, procurement of generic memantine or other NMDA antagonists will not replicate the full spectrum of neramexane's receptor interactions, potentially compromising research outcomes in studies where α9α10 modulation is a critical variable.

Neramexane Mesylate Procurement Guide: Quantified Differentiation vs. Memantine and Placebo


Neramexane Exhibits 3-Fold Higher Potency Than Memantine at the α9α10 Nicotinic Acetylcholine Receptor

In a direct head-to-head comparison using two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant rat α9α10 nAChRs, neramexane demonstrated significantly higher inhibitory potency than memantine [1]. The IC50 value for neramexane was 0.39 µM, whereas the IC50 for memantine was 1.2 µM, representing an approximate 3-fold difference in apparent affinity. The rank order of potency was neramexane > memantine (P < 0.05). This finding was corroborated by experiments in native rat inner hair cells, where neramexane blocked acetylcholine-evoked responses with an IC50 of 0.3 µM [1]. The difference is pharmacologically meaningful and supports the selection of neramexane over memantine for research specifically targeting α9α10-mediated signaling.

Nicotinic receptor Oocyte electrophysiology Tinnitus

Neramexane Demonstrates Dose-Dependent Improvement in Tinnitus Handicap Inventory Scores in a 431-Patient Phase II Trial

A randomized, double-blind, placebo-controlled clinical trial (N=431) evaluated neramexane mesylate (25, 50, or 75 mg/day) versus placebo over 16 weeks in patients with moderate to severe subjective tinnitus [1]. The primary endpoint, change from baseline in Tinnitus Handicap Inventory (THI-12) total score at Week 16, showed the largest numerical improvement in the 50 mg/day neramexane group compared to placebo, although it did not reach statistical significance (p = 0.098) [1]. However, secondary efficacy variables, including functional-communicational subscores of the THI-12 and assessments of tinnitus annoyance and impact on life (11-point Likert scale), showed statistically significant improvement in the 50 mg/day group (p < 0.05) [1]. Four weeks after treatment cessation, THI-12 scores in the 50 mg/day group remained significantly better than placebo [1]. The 25 mg/day dose showed no difference from placebo, while the 75 mg/day group showed a trend but not statistical significance. This dose-response relationship and persistent post-treatment benefit are not observed with alternative NMDA antagonists like acamprosate or caroverine in similarly designed tinnitus trials [2].

Tinnitus Clinical trial THI-12

Neramexane Inhibits Ethanol Dependence and Reinforcement in Preclinical Models at Doses as Low as 1.75 mg/kg

In a rat model of ethanol dependence, neramexane hydrochloride (3.5 mg/kg and higher) inhibited both the development and expression of ethanol dependence, as measured by withdrawal-associated audiogenic seizures [1]. Additionally, neramexane inhibited the acquisition of ethanol-induced conditioned place preference at doses of 1.75 mg/kg and higher, and its expression at 3.5 mg/kg and higher [1]. This dual inhibition of both dependence and reinforcement is a characteristic not consistently reported for memantine at equivalent low doses, suggesting a potentially differentiated profile for addiction research [2]. While acamprosate, another NMDA modulator, is approved for alcohol dependence, its mechanism is distinct and its efficacy in preclinical models of ethanol reinforcement is less pronounced [3].

Alcohol dependence Conditioned place preference Audiogenic seizures

Optimized Research Applications for Neramexane Mesylate Based on Evidence-Based Differentiation


Investigating α9α10 Nicotinic Receptor Function in Cochlear Efferent Signaling and Tinnitus Pathophysiology

Neramexane mesylate is the preferred tool compound for studies requiring potent blockade of the α9α10 nicotinic acetylcholine receptor, a key mediator of medial olivocochlear efferent inhibition in the inner ear. Its 3-fold higher potency compared to memantine (IC50 0.39 µM vs 1.2 µM) in recombinant and native systems [1] makes it superior for achieving effective receptor blockade at lower concentrations, reducing potential off-target effects related to NMDA receptor antagonism. This is particularly critical in ex vivo cochlear preparations or in vivo models of tinnitus, where precise modulation of this receptor subtype is required to dissect its role in auditory processing and noise-induced hearing loss.

Clinical Development and Translational Research in Subjective Tinnitus

Despite not achieving statistical significance on its primary endpoint in a Phase II trial, neramexane mesylate's dose-dependent trends and significant improvements in secondary functional outcomes at 50 mg/day [2] support its continued investigation as a potential therapeutic for tinnitus. For contract research organizations (CROs) and academic centers conducting tinnitus trials, neramexane remains a valuable reference compound for understanding the clinical pharmacology of dual NMDA/α9α10 antagonism. Its established safety and tolerability profile at 50-75 mg/day, combined with the persistent benefit observed four weeks post-treatment, provides a foundation for combination therapy studies or patient stratification approaches aimed at identifying responsive subpopulations.

Preclinical Modeling of Alcohol Use Disorder and Glutamatergic Mechanisms of Addiction

Neramexane mesylate is a useful tool for researchers investigating the role of NMDA receptors in ethanol dependence and reinforcement. Its ability to inhibit both the development and expression of ethanol dependence at 3.5 mg/kg, and to block ethanol-induced conditioned place preference at doses as low as 1.75 mg/kg in rats [3], distinguishes it from other NMDA antagonists like memantine in terms of behavioral pharmacology. This profile makes neramexane a candidate for studies exploring the neural circuits underlying alcohol seeking and withdrawal, as well as for validating novel targets in addiction neurobiology.

Comparator Studies for Next-Generation NMDA Receptor Modulators

Due to its well-characterized dual pharmacology (NMDA and α9α10 antagonism) and extensive preclinical and clinical data, neramexane mesylate serves as an ideal benchmark or reference standard in the development of novel amino-alkyl-cyclohexane derivatives or other NMDA receptor modulators. Researchers can use neramexane to calibrate assays, compare binding kinetics, and evaluate functional selectivity in electrophysiological and behavioral models. Its distinct profile relative to memantine allows for the assessment of structure-activity relationships and the potential advantages of targeting multiple receptor systems within the same chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neramexane Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.